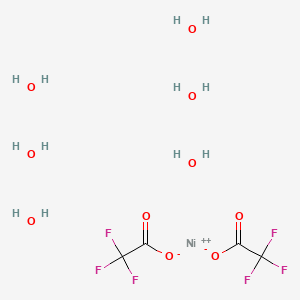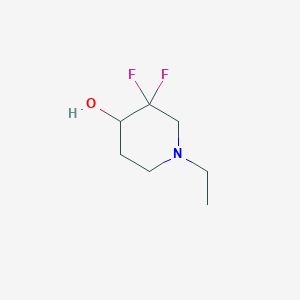
Nickel(II) 2,2,2-trifluoroacetate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) 2,2,2-trifluoroacetate hexahydrate is a chemical compound with the molecular formula C₄H₁₂F₆NiO₁₀. It is a nickel salt of trifluoroacetic acid and is commonly used in various scientific and industrial applications. The compound is known for its high solubility in water and its ability to act as a catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel(II) 2,2,2-trifluoroacetate hexahydrate can be synthesized by reacting nickel(II) hydroxide or nickel(II) carbonate with trifluoroacetic acid in an aqueous medium. The reaction typically involves the following steps:
- Dissolving nickel(II) hydroxide or nickel(II) carbonate in water.
- Adding trifluoroacetic acid to the solution.
- Heating the mixture to facilitate the reaction.
- Allowing the solution to cool and crystallize, forming this compound crystals .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade nickel compounds and trifluoroacetic acid, with precise control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Nickel(II) 2,2,2-trifluoroacetate hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to form lower oxidation state nickel compounds.
Substitution: The trifluoroacetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield nickel(0) complexes, while oxidation reactions may produce nickel(III) or nickel(IV) compounds .
Aplicaciones Científicas De Investigación
Nickel(II) 2,2,2-trifluoroacetate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is used in biochemical studies to investigate the role of nickel in biological systems.
Medicine: It is explored for its potential use in developing nickel-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism by which Nickel(II) 2,2,2-trifluoroacetate hexahydrate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The nickel ion in the compound can interact with different molecular targets, including enzymes and proteins, influencing their activity and function. The trifluoroacetate ligands can also play a role in stabilizing the nickel ion and facilitating its interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Nickel(II) acetate tetrahydrate: Another nickel salt with acetate ligands, used in similar applications.
Nickel(II) chloride hexahydrate: A nickel salt with chloride ligands, commonly used in electroplating and as a catalyst.
Nickel(II) nitrate hexahydrate: A nickel salt with nitrate ligands, used in the production of nickel catalysts and in electroplating.
Uniqueness
Nickel(II) 2,2,2-trifluoroacetate hexahydrate is unique due to the presence of trifluoroacetate ligands, which impart distinct chemical properties such as high solubility in water and the ability to act as a strong electron-withdrawing group. These properties make it particularly useful in specific catalytic and synthetic applications .
Propiedades
IUPAC Name |
nickel(2+);2,2,2-trifluoroacetate;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Ni.6H2O/c2*3-2(4,5)1(6)7;;;;;;;/h2*(H,6,7);;6*1H2/q;;+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEPFRJUKHTUKV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12F6NiO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)
![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8234091.png)
![2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8234092.png)





![4,4'-(Benzo[c]selenophene-4,7-diyl)dianiline](/img/structure/B8234144.png)
![(R)-5-Benzyl-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B8234148.png)

